1-Palmitoyl-2-oleoyl-rac-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

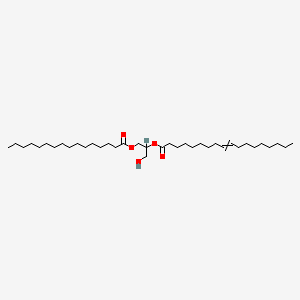

1-Palmitoyl-2-oleoyl-rac-glycerol is a diacylglycerol compound featuring palmitic acid at the sn-1 position and oleic acid at the sn-2 position. This compound is commonly found in natural sources such as crude sunflower lecithin and is known for its role in various biological and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the esterification of glycerol with palmitic acid and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Palmitoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced glycerol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Acyl chlorides; reactions are often carried out in the presence of a base such as pyridine.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced glycerol derivatives.

Substitution: Substituted diacylglycerol compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Palmitoyl-2-oleoyl-rac-glycerol is characterized by the presence of palmitic acid (C16) and oleic acid (C18:1) esterified to glycerol. Its molecular formula is C37H70O5 with a molecular weight of approximately 594.9 g/mol. The compound exists as a racemic mixture, indicating that it contains both enantiomers of the glycerol backbone.

Inflammation and Immune Response

Research indicates that this compound plays a significant role in modulating inflammatory responses. For instance, studies have shown that this compound can mitigate acute lung injury by regulating neutrophil infiltration and endothelial permeability during lipopolysaccharide (LPS)-induced inflammation. It promotes the resolution of inflammation by modulating chemokine production and enhancing the endocytosis/exocytosis cycle of Toll-like Receptor 4 (TLR4) .

Case Study: Acute Lung Injury

- In a controlled study, mice treated with this compound exhibited reduced neutrophil infiltration and improved recovery from acute lung injury compared to untreated controls .

Cancer Research

The compound has also been investigated for its potential to alleviate side effects associated with cancer treatments. A study highlighted its ability to reduce chemoradiation-induced oral mucositis by modulating necroptosis pathways in mouse models . This suggests that this compound could serve as an adjunct therapy to improve patient outcomes during cancer treatment.

Case Study: Oral Mucositis

- In experiments involving mice undergoing chemoradiation, administration of this compound resulted in lower levels of necroptotic signaling proteins, indicating a protective effect on oral tissues .

Pharmaceutical Formulations

This compound has been utilized in pharmaceutical formulations, particularly as a component in surfactants for treating respiratory conditions. It was part of Surfaxin, a synthetic lung surfactant aimed at preventing respiratory distress syndrome in premature infants . Although Surfaxin was discontinued, the underlying biochemical mechanisms of this compound continue to be relevant for developing new therapeutic agents.

Comparative Table of Applications

Mecanismo De Acción

The mechanism of action of 1-Palmitoyl-2-oleoyl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as protein kinase C and phospholipase C, influencing various cellular processes. The compound’s ability to integrate into lipid bilayers also affects membrane fluidity and permeability, impacting cell function .

Comparación Con Compuestos Similares

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): A phospholipid with similar fatty acid composition but different functional groups.

1-Oleoyl-2-palmitoyl-rac-glycerol: Another diacylglycerol with the fatty acids in reversed positions.

1-Palmitoyl-2-stearoyl-rac-glycerol: A diacylglycerol with stearic acid instead of oleic acid.

Uniqueness: 1-Palmitoyl-2-oleoyl-rac-glycerol is unique due to its specific fatty acid composition and its ability to modulate membrane properties and cellular signaling pathways. Its distinct structure allows it to be used in a variety of applications, from scientific research to industrial formulations .

Actividad Biológica

1-Palmitoyl-2-oleoyl-rac-glycerol (POG) is a synthetic phospholipid that has garnered attention for its potential therapeutic applications, particularly in treating respiratory distress and modulating immune responses. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₃₇H₇₀O₅

- Molecular Weight : 598.97 g/mol

- Structure : POG is characterized by a glycerol backbone with palmitic and oleic acid moieties at the 1 and 2 positions, respectively.

Lung Surfactant Function

POG functions primarily as a synthetic lung surfactant. It is used in clinical settings to treat infant respiratory distress syndrome (IRDS) by reducing surface tension at the air/water interface in the alveoli. This action prevents alveolar collapse and improves gas exchange efficiency .

Mechanism of Action :

- Reduces interfacial tension in the lungs.

- Enhances stability of alveoli during respiration.

- Mitigates acute respiratory distress by compensating for surfactant deficiency .

Immunomodulatory Effects

Recent studies have highlighted POG's role in modulating immune responses, particularly in conditions characterized by excessive inflammation:

-

Acute Lung Injury (ALI) :

- POG has been shown to promote the resolution of ALI by controlling neutrophil infiltration and inflammatory cytokine production in mouse models challenged with lipopolysaccharide (LPS) .

- It accelerates the endocytosis/exocytosis cycle of Toll-like receptor 4 (TLR4), enhancing macrophage responsiveness to inflammatory stimuli.

-

Atopic Dermatitis (AD) :

- In a human-like mouse model of AD, POG significantly improved skin lesions induced by 2,4-dinitrochlorobenzene (DNCB). It modulated immune cell infiltration and reduced levels of immunoglobulin E (IgE) and pro-inflammatory cytokines IL-4 and IL-13 .

- Comparatively, POG exhibited better therapeutic effects than abrocitinib, a conventional treatment for severe AD, indicating its potential as a novel therapeutic agent .

- Hepatic Injury :

Case Studies and Clinical Trials

A double-blind placebo-controlled trial evaluated the effects of POG supplementation on immune modulation in healthy adults. Results indicated that POG significantly reduced IL-4 and IL-6 production while maintaining IFN-γ levels, suggesting its potential to inhibit excessive immune activity associated with autoimmune disorders .

Propiedades

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.